molecular formula C14H8O3 B086799 Dibenzo[b,E]oxepine-6,11-dione CAS No. 15128-50-4

Dibenzo[b,E]oxepine-6,11-dione

Número de catálogo: B086799
Número CAS: 15128-50-4
Peso molecular: 224.21 g/mol
Clave InChI: YOKBSFKAGIUKJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dibenzo[b,e]oxepine-6,11-dione is a seven-membered lactone featuring a fused dibenzoxepine core with two ketone groups at positions 6 and 11. This compound is structurally characterized by its oxygen-containing heterocyclic ring, which confers rigidity and influences its biological interactions . It is naturally isolated from marine-derived fungi, such as Phoma sp. and Aspergillus spp., and has demonstrated bioactivities ranging from antimicrobial to anticancer effects . Industrially, it is a key intermediate in synthesizing Diacerein (CAS 13739-02-1), a pharmaceutical agent used for osteoarthritis treatment .

Propiedades

Número CAS

15128-50-4

Fórmula molecular

C14H8O3

Peso molecular

224.21 g/mol

Nombre IUPAC

benzo[c][1]benzoxepine-6,11-dione

InChI

InChI=1S/C14H8O3/c15-13-9-5-1-2-6-10(9)14(16)17-12-8-4-3-7-11(12)13/h1-8H

Clave InChI

YOKBSFKAGIUKJN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O

SMILES canónico

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O

Otros números CAS

15128-50-4

Origen del producto

United States

Métodos De Preparación

Multi-Step Synthesis via Acetic Acid Esters and Reduction

One documented method involves the preparation of 6,11-dihydrodibenz[b,e]oxepin-acetic acids and derivatives through the following steps:

  • Reduction of esters: Starting from an ester intermediate, sodium borohydride is used in solvents like ethanol or 2-propanol to reduce the ester to a hydroxyester (6,11-dihydro-11-hydroxy-dibenz[b,e]oxepin-acetic acid ester).
  • Bromination: The hydroxyester is converted to a bromoester using acetyl bromide or hydrobromic acid in benzene or toluene at 35–120 °C for 5 minutes to 2 hours.
  • Further reduction: The bromoester undergoes reduction with sodium borohydride in diglyme at 25–80 °C for 10 minutes to 3 hours to yield a dihydro-dibenz[b,e]oxepin-acetic acid ester.
  • Saponification: The ester is saponified with sodium hydroxide at 25–125 °C for 15 minutes to 24 hours to afford the corresponding dihydro-dibenz[b,e]oxepin-acetic acid.

Additional transformations include conversion of the acid to an acid chloride using thionyl chloride or phosphorus oxychloride, followed by reaction with ammonia or amines to form amides. Reduction with lithium aluminum hydride or sodium borohydride in appropriate solvents can yield alcohol derivatives.

Example reaction conditions and yields:

Step Reagents/Conditions Temperature (°C) Time Product
Ester reduction Sodium borohydride in ethanol or 2-propanol 10–70 30 min – 12 h 6,11-Dihydro-11-hydroxy ester
Hydroxyester bromination Acetyl bromide or HBr in benzene/toluene 35–120 5 min – 2 h 6,11-Dihydro-11-bromo ester
Bromoester reduction Sodium borohydride in diglyme 25–80 10 min – 3 h 6,11-Dihydro ester
Saponification Sodium hydroxide 25–125 15 min – 24 h 6,11-Dihydro acid
Acid chloride formation Thionyl chloride or POCl3 in chloroform/benzene/DMF 25–85 5 min – 4 h Acid chloride
Amide formation Ammonia or amines in chloroform/benzene/ether 10–80 10 min – 3 h Amide derivatives

This method yields intermediates that can be further manipulated toward the final dibenzo[b,E]oxepine-6,11-dione.

Intramolecular Ortho-Acylation via Iron(II) Catalysis

A novel and efficient approach involves direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acid derivatives mediated by iron(II) chloride and dichloromethane ether (DCME) as a cooperative catalytic system.

  • Starting material preparation: 2-(Phenoxymethyl)benzoic acid is prepared by reacting ethyl 2-bromomethylbenzoate with phenol in the presence of a base, followed by hydrolysis.
  • Cyclization: The key step is the intramolecular acylation catalyzed by FeCl2/DCME, which forms the dibenzo[b,e]oxepin-11(6H)-one ring system under mild conditions.
  • Work-up and purification: The crude product is isolated by simple washing and extraction, followed by drying and purification via column chromatography or recrystallization.

This method offers advantages such as operational simplicity, eco-friendliness, mild reaction conditions, good yields, and tolerance to functional groups.

Comparative data of this method versus others:

Method Reaction Conditions Time (h) Yield (%) Notes
FeCl2/DCME catalyzed acylation Mild temperature, simple work-up 1–5 60–85 Eco-friendly, good regioselectivity
Classical Friedel-Crafts High temperature, prolonged time 12–24 20–40 Harsh conditions, low functional group tolerance
Trifluoroacetic anhydride Mild conditions 3–6 50–70 Moderate yields, milder than Friedel-Crafts

This iron(II)-promoted method has been successfully applied to synthesize doxepin, a known drug containing the dibenzo[b,e]oxepin-11-one scaffold, demonstrating its practical utility.

Esterification and Reduction Techniques

Methyl esters of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid can be prepared by refluxing the acid with methanol and sulfuric acid for 24 hours, followed by extraction and recrystallization to yield crystalline esters.

Reduction of these esters with sodium borohydride in aqueous media at low temperature (0 °C) for several hours produces hydroxy acid derivatives, which can be isolated as crystalline solids.

Further modifications include:

  • Reduction with lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran to yield alcohols or alkoxy derivatives.
  • Formation of acid chlorides with thionyl chloride or phosphorus oxychloride, then conversion to amides by reaction with amines.

NMR characterization confirms the structure of these intermediates, with typical chemical shifts and coupling constants consistent with the dibenzooxepin framework.

Preparation Method Key Reagents & Conditions Advantages Typical Yields (%) References
Multi-step ester reduction and halogenation Sodium borohydride, acetyl bromide, sodium hydroxide, diglyme Versatile intermediates, well-studied 50–80
Intramolecular ortho-acylation (FeCl2 catalyzed) FeCl2, DCME, mild conditions Eco-friendly, mild, high regioselectivity 60–85
Esterification and reduction Methanol, sulfuric acid, sodium borohydride Straightforward, crystalline products 60–75
  • The FeCl2/DCME catalyzed intramolecular acylation represents a significant advancement in the synthesis of dibenzo[b,e]oxepin-11(6H)-ones, including this compound derivatives, offering a greener and more efficient alternative to classical methods.
  • Multi-step sequences involving ester reduction and halogenation provide access to various functionalized derivatives, allowing structural diversification.
  • The choice of solvents such as diglyme, benzene, and toluene, and reagents like sodium borohydride and thionyl chloride, is critical for optimizing yields and purity.
  • The synthetic routes allow further functionalization to amides and alcohols, expanding the utility of the dibenzo[b,E]oxepine scaffold.
  • The methods have been validated by spectroscopic data and applied to the synthesis of pharmacologically relevant compounds like doxepin.

The preparation of this compound involves sophisticated organic synthesis techniques centered on intramolecular cyclization and functional group transformations. Recent advances in iron(II)-catalyzed intramolecular acylation provide a promising and environmentally benign route with improved yields and operational simplicity. Multi-step reduction and halogenation sequences remain valuable for generating diverse derivatives. These methodologies collectively offer robust tools for researchers aiming to synthesize this compound and related compounds for medicinal chemistry applications.

Análisis De Reacciones Químicas

Types of Reactions

Dibenzo[b,E]oxepine-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert dibenz[b,e]oxepin-6,11-dione to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated dibenz[b,e]oxepin-6,11-dione derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Dibenzo[b,E]oxepine derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. Key properties include:

  • Antiinflammatory Activity : Some derivatives have been shown to possess antiinflammatory and analgesic properties, which are crucial for developing pain relief medications. For instance, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid has been noted for its effectiveness in reducing inflammation and pain .
  • Anticancer Properties : Certain dibenzo[b,E]oxepine derivatives demonstrate cytotoxic effects against various cancer cell lines. For example, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione has shown antifungal activity against Candida albicans and inhibited growth in human cancer cell lines such as HCT-15 (colon) and Jurkat (T-cell lymphoma) .
  • Neuroprotective Effects : Research indicates that dibenzo[b,E]oxepine derivatives may play a role in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their ability to modulate neurotransmitter systems suggests potential as therapeutic agents in these conditions .

Synthetic Methods

The synthesis of dibenzo[b,E]oxepine derivatives is an area of active research, with various methods being developed to enhance yield and specificity:

  • Iron(II)-Promoted Synthesis : A novel synthesis method utilizing Iron(II) has been reported, which promotes the direct formation of dibenzo[b,E]oxepin derivatives with notable biological activity .
  • Photoswitchable Compounds : Recent studies have focused on synthesizing photoswitchable dibenzo[b,E]oxepine derivatives that can be controlled using light. These compounds have potential applications in photopharmacology, allowing for targeted drug delivery and activation .

Case Study 1: Antiinflammatory Applications

A study documented the preparation of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, showcasing its antiinflammatory effects through in vivo models. The compound demonstrated significant reduction in inflammatory markers compared to control groups .

Case Study 2: Anticancer Activity

In vitro studies on 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione revealed its effectiveness against Candida albicans and two human cancer cell lines. The compound's mechanism was investigated through various assays, confirming its role in inhibiting cell proliferation .

Data Table: Biological Activities of Dibenzo[b,E]oxepine Derivatives

Compound NameBiological ActivityTarget Organism/Cell LineReference
6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic acidAntiinflammatoryIn vivo models
1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dioneAntifungalCandida albicans
Dibenzo[b,E]oxepine derivativeNeuroprotectiveNeurodegenerative disease models
Photoswitchable dibenzo[b,E]oxepineControlled drug deliveryPhotopharmacology studies

Mecanismo De Acción

The mechanism of action of dibenz[b,e]oxepin-6,11-dione involves its interaction with cellular targets, leading to various biological effects. For instance, its antifungal activity may result from disrupting fungal cell membranes or interfering with essential enzymatic processes. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific molecular pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Dibenzo[b,e]oxepine vs. Dibenzo[b,e]azepine-6,11-dione

The replacement of the oxygen atom in the oxepine ring with nitrogen yields dibenzo[b,e]azepine-6,11-dione derivatives. These compounds exhibit distinct pharmacological profiles:

  • PARP-1 Inhibition : Azepine derivatives, such as 5H-dibenzo[b,e]azepine-6,11-dione, are potent PARP-1 inhibitors with IC₅₀ values comparable to Rucaparib. Compound d21 and d22 (bearing 1,3,4-oxadiazole units) showed superior antiproliferative activity against OVCAR-3 ovarian cancer cells (IC₅₀ = 0.8–1.2 μM) compared to Rucaparib (IC₅₀ = 2.5 μM) .
  • Structural Impact : The nitrogen atom in azepine derivatives enhances hydrogen-bonding interactions with PARP-1’s catalytic domain, improving target affinity .
Table 1: Structural and Activity Comparison of Oxepine and Azepine Derivatives
Compound Core Structure Key Substituents Bioactivity (IC₅₀ or MIC) Reference
Dibenzo[b,e]oxepine-6,11-dione Oxygen heterocycle None (parent compound) Antimicrobial (MIC 50–200 μg/mL)
5H-Dibenzo[b,e]azepine-6,11-dione Nitrogen heterocycle 1,3,4-Oxadiazole units Anticancer (IC₅₀ = 0.8–1.2 μM)
Penthorinol B Dibenzo[b,f]oxepine 7-Methoxy, 11-methyl Proprotein convertase inhibition

Bioisosteric Replacement: Oxygen vs. Sulfur

Replacing the oxygen atom in the oxepine ring with sulfur produces dibenzo[b,e]thiepine-6,11-dione, significantly altering bioactivity:

  • Antimicrobial Activity : Sulfur-containing derivatives (e.g., dibenzo[b,e]thiepine-6,11-dione) exhibit MIC values of 25–50 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming oxygen analogs (MIC = 125–200 μg/mL) .
  • Electronic Effects : The larger atomic radius and polarizability of sulfur enhance membrane permeability and target binding .

Substituent Effects on Bioactivity

Variations in substituents on the dibenzoxepine core critically modulate activity:

  • Methoxy and Hydroxyl Groups : Compounds like 1,10-dihydroxy-8-methylthis compound (isolated from Penicillium sp.) show cytotoxic activity against leukemia (K562) and cervical cancer (HeLa) cells (IC₅₀ = 10–15 μM) .
  • Bromomethyl Derivatives : Bromination at position 6d reduces MIC values from 125–200 μg/mL to 50–75 μg/mL in antimicrobial assays .
Table 2: Substituent-Driven Bioactivity in Dibenzo[b,e]oxepine Derivatives
Compound Substituents Bioactivity Reference
1,8-Dihydroxy-10-methoxy-3-methyl derivative 1-OH, 8-OH, 10-OCH₃, 3-CH₃ Cytotoxic (IC₅₀ = 12 μM, HeLa)
Bromomethyl derivative 6d 6-Br Antimicrobial (MIC = 50–75 μg/mL)
Sydowether (218) 1,9-DiOH, 3-CH₂OH, 10-OCH₃ Not tested (marine-derived)

Isomerism and Photoswitchable Derivatives

Azo-dibenzo[b,f]oxepine derivatives exhibit E/Z isomerism, enabling photopharmacological applications:

  • Tubulin Inhibition : E-isomers of azo-dibenzo[b,f]oxepines mimic colchicine’s structure, inhibiting tubulin polymerization (IC₅₀ = 2–5 μM) .
  • Substituent Effects : Fluoro-substituted derivatives (e.g., 4-fluorophenyl) show enhanced photostability and bioactivity .

Key Research Findings and Implications

  • Structural Accuracy: Misassignment of anthraquinone vs. xanthone cores (e.g., wentiquinone C) underscores the need for crystallographic validation in structure-activity studies .
  • Therapeutic Potential: this compound derivatives are promising leads for PARP-1 inhibitors, antimicrobials, and photodynamic therapies.

Q & A

Q. What are the primary natural sources of dibenzo[b,e]oxepine-6,11-dione, and how are they isolated?

this compound and its derivatives are predominantly isolated from marine fungi, such as Penicillium sp. WP-13 and Aspergillus sydowii. The isolation process involves:

  • Fermentation and extraction : Ethyl acetate is commonly used to extract metabolites from fungal cultures .
  • Chromatographic purification : Techniques like column chromatography (silica gel, Sephadex LH-20) and preparative HPLC are employed for separation .
  • Bioactivity-guided fractionation : Fractions are tested for cytotoxicity or antimicrobial activity to prioritize purification of bioactive compounds .

Q. What synthetic strategies are used to prepare this compound derivatives?

Key synthetic routes include:

  • Intramolecular Friedel–Crafts acylation : Using SnCl₂ and Cl₂CHOCH₃ to cyclize 2-(phenoxymethyl)benzoic acids .
  • Williamson ether synthesis : Formation of aryl benzyl ether bonds followed by acid hydrolysis .
  • Parham cyclization : Bromine–lithium exchange and intramolecular cyclization onto nitrile groups . Optimization focuses on improving yields (e.g., via Lewis acid selection) and minimizing side reactions through temperature control .

Q. How is the purity of synthesized this compound validated?

Analytical methods include:

  • HPLC/GC-MS : For quantifying purity and detecting impurities .
  • NMR spectroscopy : Structural confirmation via ¹H and ¹³C NMR .
  • Melting point analysis : Consistency with literature values .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or hydroxyl/methoxy groups improves solubility and target affinity .
  • Hybrid molecules : Conjugation with known pharmacophores (e.g., cinnamyl or piperazinyl groups) enhances anti-inflammatory or neuroprotective effects .
  • SAR studies : Systematic evaluation of derivatives against specific targets (e.g., nematode C. elegans for anthelmintic activity) identifies key functional groups .

Q. What mechanisms underlie the antitumor activity of this compound derivatives?

  • Apoptosis induction : Compounds like chaetone II activate caspase-3 and PARP cleavage in gastric cancer cells (e.g., BGC823) .
  • Reactive oxygen species (ROS) modulation : Oxidative stress induction disrupts mitochondrial function in tumor cells .
  • Molecular docking : Computational studies reveal interactions with kinases (e.g., JNK or p38 MAPK) involved in proliferation pathways .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Standardized assays : Use uniform protocols (e.g., MTT assay for cytotoxicity, agar diffusion for antimicrobial activity) to minimize variability .
  • Strain-specific effects : Test compounds against diverse microbial strains or cancer cell lines to identify selectivity .
  • Metabolic stability assessment : Evaluate compound stability in different media (e.g., plasma, liver microsomes) to explain discrepancies in in vitro vs. in vivo results .

Q. What challenges arise in scaling up this compound synthesis, and how are they addressed?

  • Low yields in cyclization : Optimize stoichiometry of SnCl₂ and Cl₂CHOCH₃ to reduce byproducts .
  • Functional group sensitivity : Protect reactive sites (e.g., silylation of hydroxyl groups) during multi-step syntheses .
  • Green chemistry approaches : Replace toxic reagents (e.g., DMF) with biodegradable solvents to improve sustainability .

Methodological Considerations

Q. How are computational tools applied to study this compound derivatives?

  • QSAR modeling : Predict bioactivity based on molecular descriptors (e.g., logP, polar surface area) .
  • Molecular dynamics simulations : Analyze binding stability with targets like PEX14-PEX5 protein complexes in trypanosomiasis research .
  • ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What experimental models are suitable for evaluating the anthelmintic potential of these compounds?

  • Caenorhabditis elegans : A nematode model for screening paralysis or mortality rates .
  • Egg hatching assays : Assess ovicidal effects on parasitic nematodes (e.g., Haemonchus contortus) .
  • Enzyme inhibition studies : Target acetylcholinesterase or β-tubulin to validate mechanism .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed synthetic protocols : Provide exact reaction conditions (e.g., temperature, solvent ratios) in supplementary materials .
  • Reference standards : Use commercially available analogs (e.g., doxepin-related compounds) for chromatographic comparison .
  • Open data practices : Share raw spectral data (NMR, MS) in repositories like Figshare or Zenodo .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.